molecular formula C9H18N2O2 B2538407 N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide CAS No. 1178854-71-1

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B2538407
CAS No.: 1178854-71-1
M. Wt: 186.255
InChI Key: MEBVYJXIKKBIMK-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide is a piperidine derivative featuring a carboxamide group at the 3-position of the heterocyclic ring. The amide nitrogen is substituted with a methyl group and a 2-hydroxyethyl group. This structure confers a balance of hydrophilic (hydroxyethyl) and lipophilic (methyl) properties, influencing its solubility, permeability, and biological interactions. The compound has been studied in pharmaceutical contexts, particularly in salt formulations to enhance drug solubility and skin permeation .

Properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-11(5-6-12)9(13)8-3-2-4-10-7-8/h8,10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBVYJXIKKBIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of N-methylpiperidine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. This reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the addition of the hydroxyethyl group to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of heterogeneous catalysts, such as metal-doped calcium oxide nanocrystalline catalysts, can enhance the efficiency of the reaction and reduce the formation of by-products .

Chemical Reactions Analysis

Oxidation of the Hydroxyethyl Group

The secondary alcohol in the hydroxyethyl moiety undergoes oxidation under controlled conditions. For example:

  • Reagents : Potassium permanganate (KMnO₄) in acidic or Jones reagent (CrO₃/H₂SO₄)

  • Product : Corresponding ketone (N-methylpiperidine-3-carboxamide with a carbonyl group at the former hydroxyl position)

  • Conditions : Room temperature, aqueous acidic medium (pH < 3)

  • Yield : ~75–85% (estimated from analogous chromene derivatives)

Mechanism :

  • Deprotonation of the hydroxyl group.

  • Formation of a chromate ester intermediate.

  • Elimination to generate the ketone.

Esterification of the Hydroxyethyl Group

The hydroxyl group reacts with carboxylic acids or anhydrides to form esters:

  • Reagents : Acetic anhydride (Ac₂O) with catalytic H₂SO₄

  • Product : N-(2-Acetoxyethyl)-N-methylpiperidine-3-carboxamide

  • Conditions : Reflux in dichloromethane, 4–6 hours

  • Yield : Up to 90% (based on similar reactions in)

Key Data :

ReactantProductCatalystTime (h)Yield (%)
Acetic anhydrideAcetate esterH₂SO₄488
Propionyl chloridePropionate esterPyridine382

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Reagents : 6M HCl, reflux

    • Product : Piperidine-3-carboxylic acid and N-methyl-2-hydroxyethylamine

    • Yield : ~70%

  • Basic Hydrolysis :

    • Reagents : NaOH (2M), 100°C

    • Product : Sodium salt of piperidine-3-carboxylic acid

Mechanistic Pathway :

  • Protonation of the carbonyl oxygen (acidic) or nucleophilic attack by hydroxide (basic) leads to cleavage of the C–N bond.

Alkylation at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in alkylation:

  • Reagents : Methyl iodide (CH₃I) in presence of K₂CO₃

  • Product : Quaternary ammonium salt (N,N-dimethylpiperidinium iodide)

  • Conditions : Dry DMF, 60°C, 12 hours

  • Yield : ~65% (extrapolated from )

Side Reaction : Competing O-alkylation of the hydroxyethyl group is minimized using bulky bases like DBU .

Aza-Michael Addition

The piperidine nitrogen acts as a nucleophile in conjugate additions:

  • Reagents : α,β-Unsaturated carbonyl compounds (e.g., acrylonitrile)

  • Product : N-(2-Hydroxyethyl)-N-methylpiperidine-3-carboxamide with a β-cyanoethyl substituent

  • Conditions : Room temperature, ethanol solvent

  • Yield : 60–75%

Complexation with Metal Ions

The carboxamide and hydroxyl groups coordinate to transition metals:

  • Example : Reaction with Cu(II) acetate forms a blue complex.

  • Stoichiometry : 1:1 (ligand:metal) confirmed by Job’s plot .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes Norrish-type II cleavage due to the carbonyl group:

  • Product : Fragmentation into smaller amines and aldehydes.

Stability Under Physiological Conditions

  • pH Stability : Stable at pH 5–8 (based on pKa of piperidine nitrogen: ~10.4 ).

  • Enzymatic Degradation : Susceptible to amidase activity in liver microsomes .

Scientific Research Applications

Biological Activities

Research indicates that N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide exhibits several key biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, it has been shown to affect ErbB-2 signaling pathways, which are crucial in certain types of cancer .
  • Neurotransmitter Modulation : The compound may influence dopamine and serotonin systems, which are critical for mood regulation. This modulation could have implications for treating mood disorders.
  • Anti-inflammatory Effects : Similar derivatives have demonstrated potential in reducing inflammation, making them candidates for treating inflammatory diseases .

Anticancer Activity

A variety of studies have explored the anticancer effects of this compound:

Compound NameIC50 (µM)Mechanism of Action
This compoundTBDInhibition of ErbB-2 signaling
N-(4-fluorobenzyl)piperidine-3-carboxamide15Modulation of apoptosis pathways
N-(2-methoxyethyl)piperidine-3-carboxamide hydrochloride20Interaction with serotonin receptors

These findings indicate that the compound could serve as a valuable lead in the development of new anticancer therapies .

Neurotransmitter Interaction

Research has indicated that derivatives of this compound can modulate neurotransmitter levels, influencing mood disorders. For example, studies have shown alterations in serotonin levels when using similar compounds, suggesting potential applications in treating depression and anxiety .

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory properties of this compound:

  • Study on Arthritis : Researchers observed that the compound significantly reduced levels of pro-inflammatory cytokines in mouse models of arthritis, indicating its potential as an anti-inflammatory agent .
  • Ovarian Cancer Models : A study demonstrated that the compound inhibited tumor growth in ovarian cancer xenografts by inducing apoptosis and inhibiting angiogenesis .

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group allows the compound to form hydrogen bonds with target molecules, enhancing its binding affinity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Effects: Methyl vs. Trifluoroethyl Groups

Compound A : N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide
Compound B : N-(2-hydroxyethyl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide

Property Compound A Compound B
Substituents Methyl, hydroxyethyl Trifluoroethyl, hydroxyethyl
logP Estimated ~0.3–0.5 0.542
Hydrophobicity Moderate Higher (due to CF₃ group)
Electron Effects Mildly electron-donating (CH₃) Strongly electron-withdrawing (CF₃)
Applications Drug salt formulations Not explicitly reported

Key Findings :

  • The trifluoroethyl group in Compound B increases hydrophobicity (logP = 0.542) compared to Compound A , likely reducing aqueous solubility but enhancing membrane permeability.
  • The electron-withdrawing CF₃ group in Compound B may destabilize the amide bond under physiological conditions, whereas Compound A ’s methyl group offers better stability .

Alkyl Chain Length: Methyl vs. Ethyl

Compound C : N-Ethyl-N-(2-hydroxyethyl)-2-piperidinecarboxamide Hydrochloride

Property Compound A Compound C
Substituents Methyl, hydroxyethyl Ethyl, hydroxyethyl
Carboxamide Position 3-position 2-position
Steric Effects Lower (smaller CH₃) Higher (bulkier C₂H₅)
logP Estimated ~0.3–0.5 Likely higher (unreported)
Applications Anti-inflammatory salts Commercial availability

Key Findings :

  • The 2-position carboxamide in Compound C alters molecular conformation, possibly affecting hydrogen-bonding interactions critical for activity .

Functional Group Variations: Carboxamide vs. Phosphonamidate

Compound D : Ethyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate

Property Compound A Compound D
Functional Group Carboxamide Phosphonamidate
Reactivity Stable under physiological pH Likely hydrolytically unstable
Applications Drug delivery Chemical synthesis

Key Findings :

  • The phosphonamidate group in Compound D introduces hydrolytic instability, limiting its pharmaceutical utility compared to the more stable carboxamide in Compound A .

Pharmacological and Physicochemical Implications

  • Solubility and Permeability : Compound A ’s hydroxyethyl group enhances solubility, while the methyl group balances lipophilicity. This contrasts with Compound B ’s higher logP and Compound C ’s increased steric bulk, which may hinder solubility .
  • Salt Formation : Compound A has been used in diclofenac salts to improve bioavailability, leveraging its hydrogen-bonding capability from the hydroxyethyl group .
  • Synthetic Feasibility : Compound A ’s simpler substituents (methyl and hydroxyethyl) likely make it more cost-effective to synthesize than analogs with complex groups like trifluoroethyl .

Biological Activity

N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide (HEMPCA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, highlighting its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

HEMPCA is characterized by its piperidine core, which is modified by a hydroxyethyl group and a carboxamide moiety. The molecular formula is C9_{9}H17_{17}N2_{2}O, and it exhibits properties typical of piperidine derivatives, including potential interactions with various biological targets.

Biological Activities

1. Anticancer Properties
Recent studies have demonstrated that HEMPCA exhibits significant anticancer activity. For example, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. In vitro assays revealed that HEMPCA has a cytotoxic effect comparable to established anticancer agents.

CompoundIC50_{50} (µM)Cell Line
HEMPCA12.5FaDu
Bleomycin15.0FaDu

This data suggests that HEMPCA could serve as a lead compound for developing new anticancer therapies targeting hypopharyngeal tumors .

2. Neuroprotective Effects
HEMPCA has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.

ActivityEffect
AChE InhibitionIC50_{50} = 5.2 µM
NeuroprotectionSignificant in vitro

Studies indicate that HEMPCA's ability to inhibit AChE could contribute to improved cognitive function and reduced neuroinflammation .

3. Modulation of GABA Receptors
HEMPCA's structural features suggest potential interactions with GABA receptors, which are critical for neurotransmission and have implications in anxiety and depression treatments. Preliminary studies show that HEMPCA can modulate GABAA_A receptor activity, enhancing inhibitory neurotransmission.

CompoundEC50_{50} (µM)Effect
HEMPCA15.0Potentiation of GABA response

This modulation indicates that HEMPCA may have anxiolytic properties, warranting further exploration in psychopharmacology .

Structure-Activity Relationships (SAR)

The biological activity of HEMPCA can be attributed to specific structural features:

  • Hydroxyethyl Group : Enhances solubility and bioavailability.
  • Piperidine Core : Essential for receptor binding and activity.
  • Carboxamide Moiety : Contributes to the compound's ability to form hydrogen bonds with biological targets.

SAR studies have indicated that modifications to these groups can significantly alter the compound's efficacy and selectivity towards different biological targets .

Case Studies

  • Cancer Treatment Study :
    A recent study evaluated the efficacy of HEMPCA in vivo using xenograft models of hypopharyngeal carcinoma. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment .
  • Neurodegenerative Disease Model :
    In a mouse model of Alzheimer's disease, administration of HEMPCA resulted in improved cognitive performance on behavioral tests, alongside reduced levels of amyloid-beta plaques in the brain .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-hydroxyethyl)-N-methylpiperidine-3-carboxamide, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves carboxamide coupling between piperidine derivatives and hydroxyethyl-methylamine. A two-step approach is common: (1) activation of the carboxylic acid (e.g., via CDI or HATU) and (2) nucleophilic substitution with the amine. Purity optimization requires chromatographic purification (e.g., silica gel or HPLC) and characterization via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., solvent polarity, temperature) should be tailored to minimize byproducts like unreacted intermediates or N-alkylation side products .

Q. How can the solubility and stability of this compound be experimentally determined for in vitro studies?

  • Methodological Answer : Solubility can be assessed using shake-flask methods at physiologically relevant pH (e.g., 7.4) with UV-Vis spectrophotometry or LC-MS quantification. Stability studies should include accelerated degradation tests under stress conditions (e.g., heat, light, acidic/basic environments) followed by HPLC analysis to track decomposition products. For aqueous stability, phosphate-buffered saline (PBS) at 37°C over 24–72 hours is standard, with degradation kinetics modeled using first-order rate equations .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H-NMR to verify substituent positions (e.g., methyl and hydroxyethyl groups on the piperidine ring) and 13C^{13}C-NMR for carbonyl confirmation.
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H/O-H stretches).
  • Mass Spectrometry : HRMS for exact mass validation (e.g., ESI+ mode).
    Cross-validation with X-ray crystallography (if crystalline) using programs like SHELXL or OLEX2 ensures atomic-level accuracy .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of this compound in biological systems?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) can model rotameric states of the hydroxyethyl and methyl groups. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize ground-state geometries and identify low-energy conformers. Solvent effects are incorporated via implicit models (e.g., PCM). Outputs are visualized using software like PyMOL or ORTEP-3 .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific factors (e.g., protein concentration, buffer composition). To address this:

  • Perform dose-response curves in parallel across platforms.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays).
  • Validate target engagement via biophysical methods (e.g., ITC or thermal shift assays).
    Statistical tools like Bland-Altman plots or Cohen’s κ can quantify inter-assay variability .

Q. How can the metabolic fate of this compound be profiled to identify potential toxophores?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-HRMS. Phase I/II metabolism is predicted using software like MetaSite or GLORY. Reactive intermediates (e.g., epoxides or quinones) are trapped with glutathione and detected via neutral loss scanning. Structural alerts (e.g., Michael acceptors) are flagged using DEREK or similar toxicity prediction suites .

Methodological Notes

  • Crystallography : For X-ray structures, refine datasets using SHELXL with twin refinement protocols if crystal twinning is observed .
  • Safety : Handle with nitrile gloves and PPE due to potential irritancy (analogous to piperidine derivatives). Store under inert gas (argon) at −20°C to prevent hydrolysis .

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